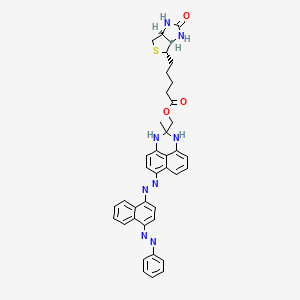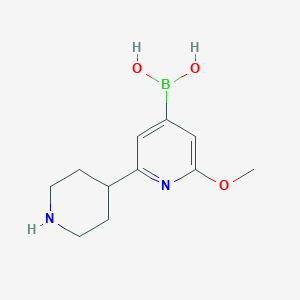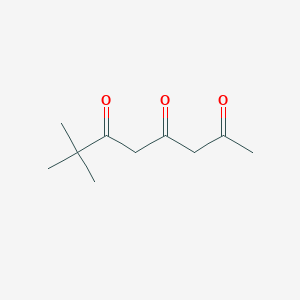![molecular formula C8H3BrFNO3 B14079881 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzo[d][1,3]oxazine ring system. It is a white to pale yellow solid that is soluble in organic solvents but insoluble in water. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-bromophenol is acylated with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the oxazine ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
8-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Chloro-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione: Substitutes chlorine for bromine, potentially altering its reactivity and biological effects.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione makes it unique compared to its analogs
Propiedades
Fórmula molecular |
C8H3BrFNO3 |
|---|---|
Peso molecular |
260.02 g/mol |
Nombre IUPAC |
5-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3BrFNO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13) |
Clave InChI |
DXOHPUGUMMQGHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)NC(=O)OC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)

![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)
![2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate](/img/structure/B14079859.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)

